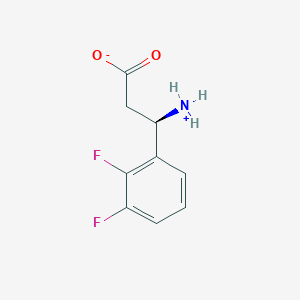
propyl-PEG2-bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl-PEG2-bromide: is a chemical compound with the molecular formula C7H15BrO2 . It is a polyethylene glycol (PEG) derivative that contains a bromide group. The bromide group is a good leaving group, making this compound useful in various nucleophilic substitution reactions . The PEG modification increases the aqueous solubility of the resulting compound, making it valuable in bioconjugation and PEGylation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propyl-PEG2-bromide can be synthesized through the nucleophilic substitution of a PEG derivative with a bromide source. One common method involves the reaction of a PEG derivative with hydrobromic acid (HBr) under controlled conditions to introduce the bromide group . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar nucleophilic substitution techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Propyl-PEG2-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. This compound can react with various nucleophiles, such as thiols, amines, and azides, to form new covalent bonds .
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, azides
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Copper(I) iodide (CuI) for azide-alkyne cycloaddition (Click Chemistry)
Conditions: Room temperature to moderate heating, inert atmosphere (e.g., nitrogen or argon)
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with thiols forms thioethers, while reaction with amines forms amides .
Wissenschaftliche Forschungsanwendungen
Propyl-PEG2-bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propyl-PEG2-bromide involves the nucleophilic substitution of the bromide group by various nucleophiles. The bromide group acts as a leaving group, allowing the nucleophile to form a new covalent bond with the PEG backbone . This process is facilitated by the presence of a catalyst, which activates the bromide group and enhances the reaction rate .
Vergleich Mit ähnlichen Verbindungen
- Methyl-PEG2-bromide
- Ethyl-PEG2-bromide
- Butyl-PEG2-bromide
Comparison: Propyl-PEG2-bromide is unique due to its specific chain length and the presence of the bromide group, which provides distinct reactivity and solubility properties compared to other PEG-bromide derivatives . The propyl chain length offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2/c1-2-4-9-6-7-10-5-3-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWJDTGZWADKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












amine](/img/structure/B7892616.png)

